molecular formula C18H38N2O8 B13717032 N-(Methylamino-PEG3)-NH-PEG3-acid

N-(Methylamino-PEG3)-NH-PEG3-acid

Cat. No.: B13717032
M. Wt: 410.5 g/mol
InChI Key: BZUZPGSYGBVXNU-UHFFFAOYSA-N
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Description

N-(Methylamino-PEG3)-NH-PEG3-acid: is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is characterized by the presence of a methylamino group and a PEG chain, which imparts hydrophilicity and flexibility to the molecule. This compound is commonly used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Methylamino-PEG3)-NH-PEG3-acid typically involves the reaction of a PEG derivative with a methylamine source. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction involves the use of an azide-functionalized PEG and an alkyne-functionalized methylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) to facilitate the reaction and improve yield .

Mechanism of Action

The mechanism of action of N-(Methylamino-PEG3)-NH-PEG3-acid is primarily based on its ability to form stable linkages with other molecules. The PEG chain provides hydrophilicity and flexibility, allowing the compound to interact with various molecular targets. The amino and azide groups enable the formation of covalent bonds with carboxylic acids, NHS esters, and alkyne-functionalized molecules, facilitating the modification and conjugation of biomolecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H38N2O8

Molecular Weight

410.5 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethylamino]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C18H38N2O8/c1-19-3-7-24-11-15-28-17-13-26-9-5-20-4-8-25-12-16-27-14-10-23-6-2-18(21)22/h19-20H,2-17H2,1H3,(H,21,22)

InChI Key

BZUZPGSYGBVXNU-UHFFFAOYSA-N

Canonical SMILES

CNCCOCCOCCOCCNCCOCCOCCOCCC(=O)O

Origin of Product

United States

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